2H-Tetrazol-5-amine, 2-(2-propenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

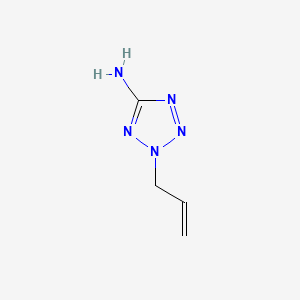

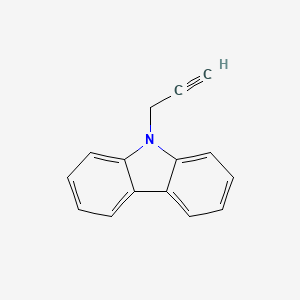

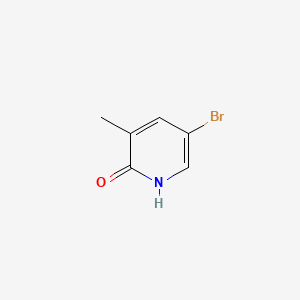

2H-Tetrazol-5-amine, 2-(2-propenyl)-, also known as 2-prop-2-enyltetrazol-5-amine, is a chemical compound with the molecular formula C4H7N5 . It has a molecular weight of 125.13 g/mol .

Synthesis Analysis

The synthesis of related compounds involves the coupling of free amino groups with Boc-protected glycine under EDC catalysis, followed by hydrolysis of the Boc group with HCl in cyclopentyl methyl ether .Molecular Structure Analysis

The structure of 2H-Tetrazol-5-amine, 2-(2-propenyl)- exhibits intermolecular hydrogen bonds of the type N-H···N. These hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers . In addition, a strong π-interaction was proved by quantum chemical calculations and noncovalent interaction analysis .Physical And Chemical Properties Analysis

2H-Tetrazol-5-amine, 2-(2-propenyl)- has a molecular weight of 125.13 g/mol . It has a topological polar surface area of 69.6 Ų and a complexity of 103 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Scientific Research Applications

Click Chemistry Approach

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Thermodynamic Properties

A novel energetic material 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP) was synthesized and characterized . The research shows that ATDP decomposed about 290 °C . The calculating results of kinetic parameters using Ozawa method, Kissinger method, and Starink method were quite consistent .

Thermal Safety Parameters

Self-accelerated decomposition temperature (TSADT), thermal ignition temperature (TTIT), and critical temperature of thermal explosion (Tb) were 272.55 °C, 121.71 °C, and 137.67 °C, respectively .

Detonation Velocity and Pressure

The detonation velocity (D) and detonation pressure (P) are predicted with the value of 7.50 km s^-1 and 24.47 GPa, respectively .

Bond Dissociation Energy

The relatively high bond dissociation energy (BDE) value (270.77 kJ mol^-1) indicates that ATDP has moderate thermal stability .

Cytotoxicity Against Cancer Cells

In vitro cytotoxicity of the synthesized compounds was evaluated against A549 (Human Lung cancer) cell line . Among the synthesized compounds, 6c and 6b showed a significant cytotoxic effect with the least IC50 value of 8.47±0.09 µg/mL and 13.58±0.08 µg/mL which is almost close to the standard drug (7.60±0.13 µg/mL) due to the electron-withdrawing methoxy group .

Molecular Structure and Vibrational Spectra

The dependence of the predicted spectra with the deviation of the amine group from planarity was investigated .

properties

IUPAC Name |

2-prop-2-enyltetrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c1-2-3-9-7-4(5)6-8-9/h2H,1,3H2,(H2,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCVPOWMSULONB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1N=C(N=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996493 |

Source

|

| Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Tetrazol-5-amine, 2-(2-propenyl)- | |

CAS RN |

74999-26-1 |

Source

|

| Record name | 2H-Tetrazol-5-amine, 2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074999261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazol-5-amine, 2-(2-propenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)